

An In-depth Technical Guide to the Physical and Chemical Properties of Euonymine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Euonymine*

Cat. No.: *B15594006*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid pyridine alkaloid that has garnered significant interest within the scientific community due to its intricate molecular architecture and promising biological activities. As a member of the dihydro- β -agarofuran family of natural products, **Euonymine** exhibits potent anti-HIV and P-glycoprotein (P-gp) inhibitory effects, making it a valuable lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of **Euonymine**, including detailed spectral data, experimental protocols, and insights into its mechanism of action.

Physicochemical Properties

Euonymine is a white to off-white solid with a complex molecular structure. The fundamental physicochemical properties of **Euonymine** are summarized in the table below, providing a foundational dataset for researchers.

Property	Value	Reference
Molecular Formula	C ₃₈ H ₄₇ NO ₁₈	[1]
Molecular Weight	805.78 g/mol	[1]
Appearance	White to off-white solid	
CAS Number	33458-82-1	[1]
IUPAC Name	[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0 ¹ ,2 ⁰ .0 ³ ,2 ³ .0 ⁷ ,1 ²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate	[1]
Melting Point	Not explicitly reported in the provided search results.	
Boiling Point	Not applicable (decomposes at high temperatures).	
Solubility	Soluble in methanol with ultrasonic and warming. Specific quantitative data is not available.	

Spectroscopic Data

The structural elucidation of **Euonymine** has been achieved through a combination of advanced spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Euonymine** provide a detailed map of its complex polycyclic structure. While the full spectral data is extensive, key chemical shifts are highlighted below.

The data is based on the analysis of synthetically derived **Euonymine**.

Table 2: Key ^1H and ^{13}C NMR Chemical Shifts of **Euonymine**

Atom No.	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Data not explicitly available in the provided search results and requires access to the supplementary information of the cited synthetic chemistry publication.		

Note: For a complete and unambiguous assignment of all proton and carbon signals, researchers are directed to the supporting information of the total synthesis publication by Wang et al. (2021) in the Journal of the American Chemical Society.

Infrared (IR) Spectroscopy

The IR spectrum of **Euonymine** reveals the presence of key functional groups within the molecule. The characteristic absorption bands are indicative of its ester, hydroxyl, and pyridine moieties.

Table 3: Characteristic IR Absorption Bands of **Euonymine**

Wavenumber (cm^{-1})	Functional Group
Specific peak values are not available in the provided search results. General regions for relevant functional groups are provided.	
~1740	C=O stretch (ester)
~3400	O-H stretch (hydroxyl)
~1600, ~1500	C=C and C=N stretch (pyridine ring)
~1230	C-O stretch (ester)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of **Euonymine**. The fragmentation pattern observed in the mass spectrum provides valuable information about the connectivity of the molecule.

Table 4: Mass Spectrometry Data for **Euonymine**

Ion	m/z
[M+H] ⁺	Calculated: 806.2875, Found: Not explicitly stated in search results.
Detailed fragmentation data is not available in the provided search results.	

Experimental Protocols

General Analytical Methods for Synthetic Euonymine

The characterization of synthetic **Euonymine** involves a suite of standard analytical techniques. The following methodologies are based on the general procedures outlined in the total synthesis literature[2].

- **Melting Point:** Melting points are determined using a micro melting point apparatus and are uncorrected.
- **Optical Rotation:** Optical rotations are measured on a polarimeter at room temperature using the sodium D line.
- **Infrared (IR) Spectra:** IR spectra are recorded on an FT/IR spectrometer as a thin film on KBr or CaF₂ plates.
- **NMR Spectra:** ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies of 400, 500, or higher MHz. Chemical shifts are reported in ppm relative to residual solvent signals as internal standards.

- High-Resolution Mass Spectra (HRMS): HRMS data are acquired on an ESI-TOF mass spectrometer.

Isolation and Purification from Natural Sources

A detailed, step-by-step experimental protocol for the isolation and purification of **Euonymine** from its natural source, such as *Euonymus* species, is not explicitly available in the provided search results. However, a general workflow for the isolation of alkaloids from plant material can be described.

Caption: A generalized workflow for the isolation and purification of **Euonymine** from plant sources.

Biological Activity and Signaling Pathways

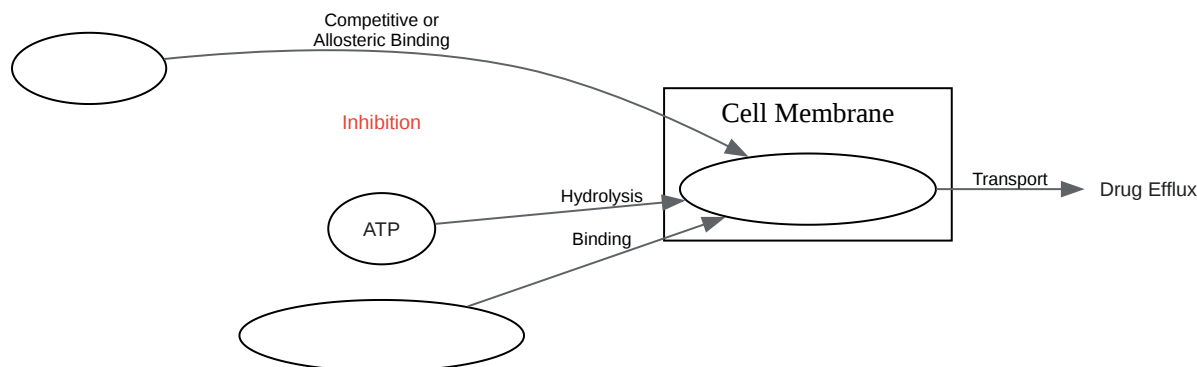
Euonymine has demonstrated significant potential as an anti-HIV agent and an inhibitor of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells.

Anti-HIV Activity

The anti-HIV activity of various terpenoids has been extensively studied. While the precise mechanism for **Euonymine** is not detailed in the provided search results, terpenoids can interfere with multiple stages of the HIV life cycle. Potential mechanisms include the inhibition of viral entry, reverse transcriptase, protease, or integrase. Some terpenoids are also known to modulate host cell factors that are essential for viral replication.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many anticancer drugs, out of cells, thereby reducing their intracellular concentration and efficacy. The inhibition of P-gp is a key strategy to overcome multidrug resistance. Terpenoids, including sesquiterpene alkaloids, can inhibit P-gp through various mechanisms.



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Caption: Potential mechanisms of P-glycoprotein inhibition by **Euonymine**.

The inhibitory action of **Euonymine** on P-gp likely involves direct interaction with the transporter. This could be through competitive binding at the drug-binding site or allosteric modulation of the protein, which in turn affects its substrate transport function. Some terpenoids have also been shown to interfere with the ATPase activity of P-gp, which is essential for its function. The precise signaling pathways modulated by **Euonymine** that lead to P-gp inhibition require further investigation.

Conclusion

Euonymine represents a fascinating and complex natural product with significant therapeutic potential. This technical guide has summarized the key physical and chemical properties of **Euonymine**, providing a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further studies are warranted to fully elucidate its specific spectral characteristics, delineate the precise molecular mechanisms underlying its biological activities, and develop optimized protocols for its isolation and synthesis. Such efforts will be crucial for harnessing the full therapeutic potential of this remarkable molecule.

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References

- 1. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Euonymine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594006#euonymine-physical-and-chemical-properties]

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